An In-depth Technical Guide to the Physicochemical Properties of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine
An In-depth Technical Guide to the Physicochemical Properties of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine
Introduction: The Significance of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine in Modern Drug Discovery
(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine is a conformationally constrained bicyclic amine that has garnered interest in the field of medicinal chemistry. Its rigid scaffold provides a unique three-dimensional presentation of the primary amine, a critical pharmacophoric feature for interaction with a multitude of biological targets. The inherent structural rigidity of such bicyclic amines ensures a well-defined spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for target proteins. A comprehensive understanding of the physicochemical properties of this molecule is paramount for its successful application in drug design and development, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
This guide provides a detailed exploration of the key physicochemical properties of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine. In the absence of extensive experimentally determined data for this specific isomer, this document focuses on robust methodologies for its characterization, drawing upon established principles and data from analogous structures. This approach is designed to empower researchers to generate reliable data and make informed decisions throughout the drug discovery pipeline.
Molecular Structure and Basic Properties
The foundational step in characterizing any molecule is to understand its basic structural and electronic features. While experimental data for (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine is limited, we can infer some properties from available data on its hydrochloride salt and related structures.
| Property | Predicted/Inferred Value | Data Source |
| Molecular Formula | C₅H₉NO | - |
| Molecular Weight | 99.13 g/mol | - |
| Monoisotopic Mass | 99.06841 Da | PubChemLite[1] |
| Predicted XLogP3 | -0.7 | PubChemLite[1] |
| Physical Form | Expected to be a liquid or low-melting solid | General knowledge of small amines |
| Hydrochloride Salt MW | 135.59 g/mol | MolPort[2] |
Note: Predicted values are computational estimations and should be experimentally verified.
Ionization Constant (pKa): A Critical Determinant of Biological Behavior
The pKa of the primary amine in (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine is a crucial parameter that dictates its ionization state at physiological pH. This, in turn, influences its solubility, membrane permeability, and interaction with biological targets. The basicity of amines is a key factor in their biological activity and pharmacokinetic properties.
Experimental Determination of pKa
Given the importance of an accurate pKa value, direct experimental determination is strongly recommended. Potentiometric titration and UV-Vis spectroscopy are two of the most common and reliable methods.
Protocol 1: Potentiometric Titration for pKa Determination
This method involves titrating a solution of the amine with a standardized acid and monitoring the pH change.
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Sample Preparation: Prepare a ~10 mM solution of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine in deionized water.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise delivery of the titrant.
-
Titration: Titrate the sample solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which 50% of the amine is protonated (the half-equivalence point).
Causality Behind Experimental Choices: Potentiometric titration is a direct and accurate method for determining the pKa of ionizable compounds. The use of an automated titrator ensures high precision in titrant delivery, leading to a more accurate determination of the equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP/LogD): Balancing Permeability and Solubility
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's affinity for a lipid-like environment versus an aqueous one. This property is critical for predicting a drug's ability to cross biological membranes.
Experimental Determination of LogP/LogD
The shake-flask method is the gold standard for LogP determination, while HPLC-based methods offer higher throughput.
Protocol 2: Shake-Flask Method for LogP Determination
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System Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated before the experiment.
-
Sample Addition: Add a known amount of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine to the biphasic system.
-
Equilibration: Shake the mixture for a sufficient time (e.g., 24 hours) to allow for complete partitioning of the analyte between the two phases.
-
Phase Separation: Separate the n-octanol and aqueous phases by centrifugation.
-
Concentration Analysis: Determine the concentration of the amine in each phase using a suitable analytical technique (e.g., HPLC-UV or LC-MS).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[3]
Trustworthiness of the Protocol: The shake-flask method is considered the most accurate and reliable for LogP determination because it is a direct measurement of the partitioning equilibrium.[4][5]
Caption: Shake-flask method for LogP determination.
Solubility: A Key Factor for Absorption and Formulation
Aqueous solubility is a critical physicochemical property that influences a drug's absorption from the gastrointestinal tract and its suitability for various formulations.
Experimental Determination of Thermodynamic Solubility
The shake-flask method is also the standard for determining thermodynamic solubility.
Protocol 3: Thermodynamic Solubility Determination
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Sample Preparation: Add an excess amount of solid (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine (or its hydrochloride salt) to a buffer solution of a specific pH (e.g., pH 7.4 phosphate-buffered saline).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
Sample Filtration/Centrifugation: Remove the undissolved solid by filtration or centrifugation.
-
Concentration Analysis: Determine the concentration of the dissolved amine in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Result: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.
Expertise & Experience Insight: It is crucial to confirm that equilibrium has been reached by analyzing samples at multiple time points (e.g., 24 and 48 hours). Consistent concentration values indicate that equilibrium has been achieved.[6]
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the structure and purity of a compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine. The chemical shifts and coupling constants of the protons and carbons in the bicyclic ring system provide detailed structural information. The N-H proton signal in ¹H NMR is often broad and can be identified by its disappearance upon D₂O exchange.[7][8]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For amines, the nitrogen rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[7][9]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of the primary amine group through its characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region.[10]
Thermal Analysis: Stability and Solid-State Properties
For the solid form of the compound, particularly its hydrochloride salt, thermal analysis techniques are crucial for characterizing its stability and solid-state properties.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to detect any polymorphic transitions. For a hydrochloride salt that is a hydrate, DSC will show an endotherm corresponding to the loss of water.[11][12]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and to quantify the amount of water in a hydrated salt.[11][13]
Protocol 4: Simultaneous TGA-DSC Analysis
-
Instrument Calibration: Calibrate the TGA-DSC instrument for temperature, heat flow, and mass.
-
Sample Preparation: Accurately weigh a small amount of the sample (e.g., 2-5 mg) into an appropriate pan.
-
Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
Data Interpretation: Analyze the resulting TGA and DSC curves to identify mass loss events (e.g., dehydration, decomposition) and thermal transitions (e.g., melting, polymorphism).[11]
Caption: Workflow for simultaneous TGA-DSC analysis.
Conclusion
A thorough understanding and experimental determination of the physicochemical properties of (1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine are fundamental to its successful application in drug discovery. While specific experimental data for this molecule is not widely published, the established methodologies outlined in this guide provide a robust framework for its comprehensive characterization. By systematically evaluating its pKa, lipophilicity, solubility, and spectroscopic and thermal properties, researchers can build a detailed profile of this promising scaffold, enabling its rational design into novel therapeutic agents.
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